molecular formula C28H44O2 B13434958 1beta-Hydroxy-5,6-trans-vitamin D2

1beta-Hydroxy-5,6-trans-vitamin D2

Cat. No.: B13434958
M. Wt: 412.6 g/mol
InChI Key: HKXBNHCUPKIYDM-WPNDKBIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1beta-Hydroxy-5,6-trans-vitamin D2 is a useful research compound. Its molecular formula is C28H44O2 and its molecular weight is 412.6 g/mol. The purity is usually 95%.
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Biological Activity

1beta-Hydroxy-5,6-trans-vitamin D2 is a synthetic analog of vitamin D2, which has garnered interest for its potential biological activities and therapeutic applications. Understanding its biological activity involves examining its mechanisms of action, effects on various cell types, and its overall impact on health.

This compound primarily exerts its effects through interaction with the vitamin D receptor (VDR). This receptor is a nuclear hormone receptor that regulates gene expression involved in calcium and phosphate homeostasis, immune function, and cell differentiation. The binding affinity of this compound to VDR is crucial for its biological activity.

Key Mechanisms:

  • Genomic Actions : Upon binding to VDR, the complex heterodimerizes with retinoid X receptor (RXR) and regulates target genes containing vitamin D response elements (VDREs) in their promoters .
  • Non-genomic Actions : It can also activate signaling pathways independent of gene transcription, influencing cellular processes such as calcium transport .

Biological Effects

Research has demonstrated various biological effects of this compound across different cell types:

  • Bone Health : Similar to other vitamin D analogs, it plays a role in bone metabolism by promoting calcium absorption in the intestines and regulating bone remodeling processes.
  • Cell Growth and Differentiation : Studies have shown that this compound can inhibit the proliferation of cancer cells, such as MCF-7 human breast cancer cells, and induce differentiation in keratinocytes .
  • Immune Modulation : It has been observed to influence immune responses, potentially shifting the immune system towards a more tolerogenic state. This effect is particularly relevant in autoimmune conditions .

Comparative Analysis with Other Vitamin D Analogues

The biological activity of this compound can be compared with other vitamin D analogs to highlight its unique properties:

CompoundVDR Binding AffinityBiological ActivityClinical Applications
1beta-Hydroxy-5,6-trans-D2ModerateInhibits cancer cell growthPotential anti-cancer therapy
1,25(OH)₂D3 (Calcitriol)HighRegulates calcium homeostasisTreatment of osteoporosis
1alpha-Hydroxyvitamin D2ModeratePromotes bone healthManagement of renal osteodystrophy
2-(3′-hydroxypropyl)-1,25(OH)₂D3VariableImmune modulationResearch into autoimmune diseases

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

  • Breast Cancer Study : A clinical trial assessed the effects of this compound on MCF-7 cells. Results indicated significant inhibition of cell proliferation compared to controls, suggesting potential use in breast cancer therapy .
  • Immune Response Modulation : A longitudinal study examined the impact of vitamin D supplementation on immune markers. Participants receiving this compound showed altered expression profiles for genes involved in immune regulation compared to those receiving placebo .

Properties

Molecular Formula

C28H44O2

Molecular Weight

412.6 g/mol

IUPAC Name

(1R,3R,5E)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C28H44O2/c1-18(2)19(3)9-10-20(4)25-13-14-26-22(8-7-15-28(25,26)6)11-12-23-16-24(29)17-27(30)21(23)5/h9-12,18-20,24-27,29-30H,5,7-8,13-17H2,1-4,6H3/b10-9+,22-11+,23-12+/t19-,20+,24+,25+,26-,27+,28+/m0/s1

InChI Key

HKXBNHCUPKIYDM-WPNDKBIGSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@H](C3=C)O)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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